(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
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Overview
Description
The compound (11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique tetracyclic structure and the presence of multiple functional groups, including methoxy, trifluoromethyl, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: The methoxyphenyl and trifluoromethylphenyl groups are introduced through substitution reactions, using reagents such as methoxybenzene and trifluoromethylbenzene.
Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups or further to methylene groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carbonyl groups can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, such as binding to specific proteins or enzymes.
Medicine: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: It may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. For example, it may bind to a specific enzyme or receptor, altering its activity and leading to downstream effects on cellular processes. The presence of multiple functional groups allows for a variety of potential interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- (11S,12R,16S)-14-(4-hydroxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
- (11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(fluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
Uniqueness
The unique combination of functional groups in this compound, particularly the trifluoromethyl and methoxy groups, may confer specific properties that are not present in similar compounds. For example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity.
(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C29H22F3N3O4 |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C29H22F3N3O4/c1-39-20-11-9-19(10-12-20)35-27(37)22-23(28(35)38)25(34-14-13-16-5-2-3-8-21(16)24(22)34)26(36)33-18-7-4-6-17(15-18)29(30,31)32/h2-15,22-25H,1H3,(H,33,36)/t22-,23+,24?,25-/m0/s1 |
InChI Key |
FFCRDQXEULCJCN-NPZNXQLHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)C4C5=CC=CC=C5C=CN4[C@@H]3C(=O)NC6=CC=CC(=C6)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=C4)C(=O)NC6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
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